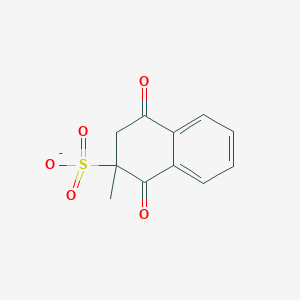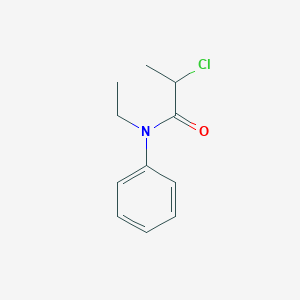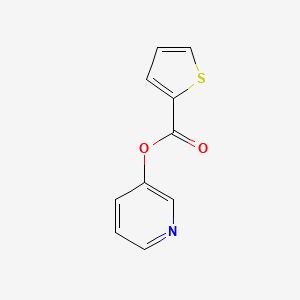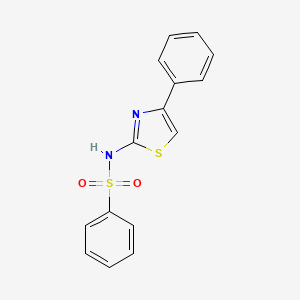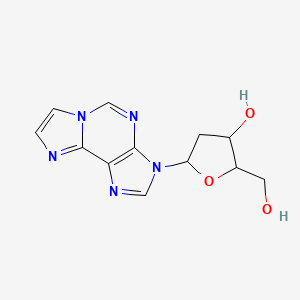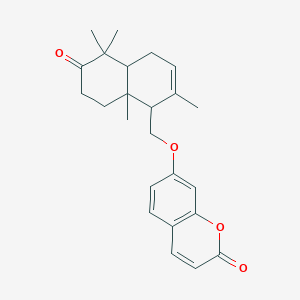
Conferone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Conferone belongs to the class of organic compounds known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one). This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP).
Wissenschaftliche Forschungsanwendungen
1. Interaction with Serum Albumins
Khalili and Dehghan (2019) explored the binding mechanism of conferone, a natural sesquiterpene-coumarin, with human and bovine serum albumins (HSA/BSA). They employed techniques like circular dichroism (CD), fluorescence, FT-IR spectroscopy, atomic force microscopy (AFM), surface plasmon resonance (SPR), and molecular docking methods. The study revealed moderate affinity in the interaction between this compound and albumins and suggested alterations in the secondary structure of albumins due to this compound binding (Khalili & Dehghan, 2019).
2. Anti-Angiogenic and Cytotoxic Effects
A 2016 study by Cheraghi et al. examined this compound's effects on human colorectal adenocarcinoma HT-29 cells. The research indicated that this compound mediated cell proliferation arrest and induced cell death through apoptosis and necrosis phenomena. Moreover, it was observed that this compound led to a significant reduction in CD31 positive cells population and inhibited angiogenesis capability in HT-29 cells, highlighting its potential as a therapeutic agent in cancer treatment (Cheraghi et al., 2016).
3. Enhancement of Drug Cytotoxicity
In a study by Barthomeuf et al. (2006), this compound was found to enhance the cell toxicity of vinblastine in MDR1-transfected cells, suggesting its role in overcoming multidrug resistance in cancer chemotherapy. The research highlighted this compound's potential as a modulator of P-glycoprotein transport, opening possibilities for its use in treating multidrug-resistant malignancies (Barthomeuf et al., 2006).
4. Synergistic Effects in Combination Chemotherapy
Rahmani et al. (2021) researched the combination of this compound with Doxorubicin for the treatment of MDA-MB-231 cells. The study concluded that the combination had synergistic effects and significantly induced tumor cell apoptosis, suggesting the effectiveness of this compound in combination chemotherapy (Rahmani et al., 2021).
5. Increasing Drug Cytotoxicity and DNA Damage
Neshati et al. (2012) reported that this compound could enhance the cytotoxicity and DNA-damaging effects of cisplatin in 5637 cells, indicating its potential to improve the efficacy of certain chemotherapy drugs (Neshati et al., 2012).
Eigenschaften
| 41743-47-9 | |
Molekularformel |
C24H28O4 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
7-[(2,5,5,8a-tetramethyl-6-oxo-4,4a,7,8-tetrahydro-1H-naphthalen-1-yl)methoxy]chromen-2-one |
InChI |
InChI=1S/C24H28O4/c1-15-5-9-20-23(2,3)21(25)11-12-24(20,4)18(15)14-27-17-8-6-16-7-10-22(26)28-19(16)13-17/h5-8,10,13,18,20H,9,11-12,14H2,1-4H3 |
InChI-Schlüssel |
VPAXJOUATWLOPR-UHFFFAOYSA-N |
SMILES |
CC1=CCC2C(C(=O)CCC2(C1COC3=CC4=C(C=C3)C=CC(=O)O4)C)(C)C |
Kanonische SMILES |
CC1=CCC2C(C(=O)CCC2(C1COC3=CC4=C(C=C3)C=CC(=O)O4)C)(C)C |
melting_point |
142-142.5°C |
Physikalische Beschreibung |
Solid |
Synonyme |
conferone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-[(2-cyclohexyl-4-quinazolinyl)thio]-1-oxoethyl]-2-methylpropanehydrazide](/img/structure/B1231753.png)
![5-bromo-N-[6-[[(5-bromo-2-furanyl)-oxomethyl]amino]-2-pyridinyl]-2-furancarboxamide](/img/structure/B1231755.png)

![2-(2-Methoxyethyl)-9-methyl-4-[(4-methyl-1-piperidinyl)-oxomethyl]-1-pyrido[3,4-b]indolone](/img/structure/B1231758.png)
![(1R,6S)-6-hydroxy-5-methylidene-1-[(1R,2S)-1,2,3-trihydroxy-2-methylpropyl]-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione](/img/structure/B1231761.png)
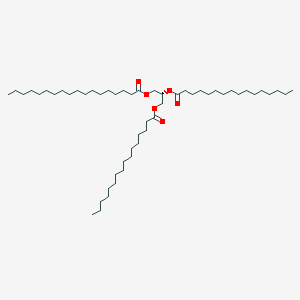

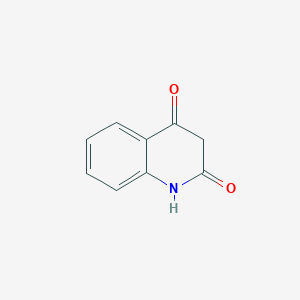
![10-[3-(Dibutylamino)-2-hydroxypropyl]-9-acridinone](/img/structure/B1231768.png)
